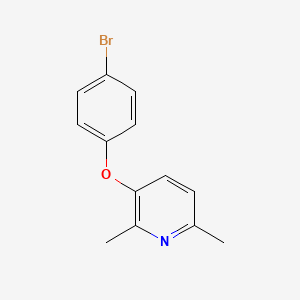

3-(4-Bromophenoxy)-2,6-dimethylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12BrNO |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

3-(4-bromophenoxy)-2,6-dimethylpyridine |

InChI |

InChI=1S/C13H12BrNO/c1-9-3-8-13(10(2)15-9)16-12-6-4-11(14)5-7-12/h3-8H,1-2H3 |

InChI Key |

CGCADXIKCFQCOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)OC2=CC=C(C=C2)Br)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 3 4 Bromophenoxy 2,6 Dimethylpyridine

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of 3-(4-Bromophenoxy)-2,6-dimethylpyridine logically begins with the disconnection of the ether C–O bond, which is a common and reliable strategy for molecules containing ether linkages. amazonaws.com This disconnection points to two primary precursor molecules: a functionalized 2,6-dimethylpyridine (B142122) ring and a 4-bromophenol (B116583) moiety.

This initial disconnection suggests two main forward-synthetic strategies:

Nucleophilic Aromatic Substitution/Etherification : This approach involves the reaction of a 3-hydroxy-2,6-dimethylpyridine with an activated 4-bromophenyl derivative or, more commonly, the reaction between a 2,6-dimethylpyridine bearing a leaving group at the 3-position (e.g., a halogen) and 4-bromophenoxide.

Metal-Catalyzed Cross-Coupling : This modern approach involves forming the C–O bond using a transition metal catalyst, typically palladium, to couple 3-hydroxy-2,6-dimethylpyridine with 4-bromobenzene or 3-bromo-2,6-dimethylpyridine (B180948) with 4-hydroxyphenol. wikipedia.orgorganic-chemistry.org

The choice of strategy depends on the availability of starting materials and the desired reaction conditions. Both pathways, however, necessitate the synthesis of a suitably substituted 2,6-dimethylpyridine core.

Synthesis of the 2,6-Dimethylpyridine Core

The 2,6-dimethylpyridine (2,6-lutidine) scaffold is a common structural motif. Its synthesis can be achieved through various methods, with the Hantzsch synthesis being a foundational and adaptable approach.

The Hantzsch pyridine (B92270) synthesis, first reported in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia. wikipedia.org This one-pot reaction initially yields a 1,4-dihydropyridine (B1200194) (1,4-DHP), which must then be oxidized to form the final aromatic pyridine ring. wikipedia.orgthermofisher.com

Step 1: 1,4-DHP Formation : Condensation of reactants to form the dihydropyridine (B1217469) ring.

Step 2: Aromatization : Oxidation of the 1,4-DHP to the corresponding pyridine. The driving force for this step is the stability gained from forming an aromatic system. wikipedia.org

Numerous modifications to the classical Hantzsch synthesis exist to improve yields and broaden its applicability. nih.gov The subsequent aromatization step is crucial and can be accomplished using a variety of oxidizing agents and reaction conditions. The choice of oxidant can depend on the substituents present on the dihydropyridine ring. nih.gov

Several protocols have been developed for the efficient aromatization of Hantzsch 1,4-dihydropyridines, as detailed in the table below.

| Oxidizing Agent/System | Reaction Conditions | Yields | Reference(s) |

| Nitric acid / Sulfuric acid | Cautious heating | 30-36% (overall) | orgsyn.org |

| Iodine in Methanol | Refluxing methanol | High | researchgate.net |

| H₆PMo₉V₃O₄₀ (Heteropolyacid) | Refluxing acetic acid | High | nih.gov |

| Microwave Irradiation (Solvent-free) | Microwave heating, air oxidant | Fair to quantitative | nih.govresearchgate.net |

| Ferric chloride (in one-pot synthesis) | Water as solvent | Good | wikipedia.org |

The use of microwave irradiation has emerged as a significant advancement, often leading to shorter reaction times and improved yields, aligning with the principles of green chemistry. nih.govresearchgate.net

Beyond the Hantzsch synthesis, other strategies exist for the formation of the pyridine ring. One such method involves the cyclization of 3-aminocrotonitrile in acetic acid, which has been used to prepare 2-amino-4,6-dimethylpyridine. google.com While this specific product is not the direct precursor needed, the underlying strategy of cyclizing acyclic precursors demonstrates an alternative approach to pyridine synthesis.

Another patented method describes the synthesis of 2,6-dimethyl-4-bromopyridine starting from 4-nitro-2-methyl-6-chloropyridine. patsnap.com This multi-step process involves condensation with diethyl malonate, decarboxylation, reduction of the nitro group, and finally a Sandmeyer-type reaction to introduce the bromine. This highlights a strategy where the pyridine core is built upon and functionalized sequentially, rather than being formed in a single cyclization step with all substituents in place.

Introduction of the 4-Bromophenoxy Moiety

Once the 3-functionalized 2,6-dimethylpyridine core is obtained, the final key step is the formation of the aryl ether bond to introduce the 4-bromophenoxy group.

The Williamson ether synthesis and its aromatic equivalent, the Ullmann condensation, represent classical approaches to forming ether linkages. In the context of this compound synthesis, this would typically involve the reaction of the sodium or potassium salt of 4-bromophenol with 3-bromo- (B131339) or 3-chloro-2,6-dimethylpyridine.

Key components of this reaction include:

Nucleophile : 4-bromophenoxide, generated by treating 4-bromophenol with a suitable base (e.g., NaH, K₂CO₃).

Substrate : A 3-halopyridine (e.g., 3-bromo-2,6-dimethylpyridine).

Conditions : The reaction often requires elevated temperatures and a polar aprotic solvent, such as DMF or DMSO. Copper catalysts are sometimes used, particularly in Ullmann-type conditions.

A challenge in this approach can be the relatively low reactivity of halopyridines in nucleophilic aromatic substitution reactions, which may necessitate harsh reaction conditions.

A more modern and often milder alternative to classical etherification is the Buchwald-Hartwig C–O cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed method has become a powerful tool for the formation of diaryl ethers and aryl alkyl ethers. organic-chemistry.org The reaction's utility stems from its broad substrate scope and tolerance of various functional groups. wikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol or phenol (B47542), and finally reductive elimination to yield the ether product and regenerate the Pd(0) catalyst. wikipedia.org

A typical Buchwald-Hartwig C-O coupling reaction setup includes:

Reactants : An aryl halide (e.g., 3-bromo-2,6-dimethylpyridine) and an alcohol/phenol (e.g., 4-bromophenol).

Catalyst : A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand : A bulky, electron-rich phosphine (B1218219) ligand is crucial for catalytic activity.

Base : A non-nucleophilic base, often Cs₂CO₃ or K₃PO₄.

Solvent : Anhydrous, non-polar solvents like toluene (B28343) or dioxane are common.

The selection of the ligand is critical for the success of the reaction. Different generations of ligands have been developed to improve reaction efficiency and scope.

| Catalyst System Component | Example(s) | Role in Reaction | Reference(s) |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | organic-chemistry.orgorganic-synthesis.com |

| Phosphine Ligand | BINAP, DPPF, XANTPHOS | Stabilizes the palladium center and facilitates the catalytic cycle | wikipedia.orgorganic-synthesis.com |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the phenol and facilitates reductive elimination | organic-chemistry.orgorganic-synthesis.com |

| Solvent | Toluene, Dioxane | Provides a medium for the reaction | organic-synthesis.comacsgcipr.org |

This catalytic method offers a versatile and efficient route to the target compound, often under milder conditions and with higher yields compared to traditional methods. wikipedia.org

Optimization of Synthetic Pathways and Reaction Conditions

Mechanistic Investigations of Key Reaction Steps

The core of the synthesis of this compound lies in the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. The generally accepted mechanism, while not definitively elucidated for this specific reaction, is believed to proceed through a series of key steps. organic-chemistry.org

Initially, a copper(I) catalyst reacts with 3-hydroxy-2,6-dimethylpyridine to form a copper(I) pyridinolate intermediate. This step is crucial as it activates the pyridine substrate for the subsequent coupling reaction. The next step involves the oxidative addition of the aryl halide, such as 1-bromo-4-iodobenzene, to the copper(I) complex. This forms a transient copper(III) intermediate. nih.gov Finally, reductive elimination from this intermediate yields the desired product, this compound, and regenerates the active copper(I) catalyst, thus completing the catalytic cycle. organic-chemistry.orgnih.gov

While a radical-based mechanism has been considered, studies using electron spin resonance have largely ruled out the involvement of radical intermediates in the main productive pathway of the Ullmann reaction. wikipedia.org The reaction kinetics and the nature of the observed intermediates strongly support the oxidative addition-reductive elimination pathway.

Exploration of Catalytic Systems for Enhanced Efficiency

The efficiency of the Ullmann condensation for the synthesis of this compound is heavily reliant on the choice of the catalytic system. Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper. wikipedia.org Modern approaches, however, utilize catalytic amounts of copper, often in conjunction with ligands that enhance the catalyst's activity and stability.

Research into the O-arylation of phenols and hydroxypyridines has identified several effective copper-based catalytic systems. One notable system employs a copper catalyst in combination with 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) as a ligand. nih.gov This ligand has been shown to significantly accelerate the reaction, allowing for the use of more moderate temperatures and shorter reaction times. nih.gov

The choice of the copper source can also influence the reaction's efficiency. While various copper salts can be used, soluble copper(I) complexes, such as bromo(triphenylphosphine)copper(I), have been demonstrated to be effective catalysts for the synthesis of diaryl ethers. researchgate.net The use of well-defined, air-stable copper(I) catalysts can offer better reproducibility and control over the reaction.

The following table summarizes various catalytic systems and their general applicability to Ullmann-type diaryl ether syntheses, which can be extrapolated to the synthesis of this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Features |

| CuCl | 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) | Cesium Carbonate | N-Methyl-2-pyrrolidone (NMP) | Moderate | Rate acceleration |

| Copper(I) oxide (Cu₂O) | Dimethylglyoxime, Salicylaldoxime | Cesium Carbonate | Acetonitrile (B52724) | Mild | Use of inexpensive ligands |

| Bromo(triphenylphosphine)copper(I) | Triphenylphosphine (part of the complex) | Cesium Carbonate | N-Methyl-2-pyrrolidone (NMP) | 70-100 | Air-stable catalyst |

| Copper(I)-exchanged USY zeolite | None | - | Toluene | 120 | Heterogeneous, recyclable catalyst |

Green Chemistry Considerations in Synthetic Design

A systematic study on the use of greener organic solvents for copper-catalyzed arylation of phenols has shown that alkyl acetates, such as isopropyl acetate, can be viable alternatives to more traditional and less environmentally friendly solvents. whiterose.ac.ukrsc.org These solvents are often derived from renewable resources and have better environmental, health, and safety profiles. Other potential green solvents include isosorbide (B1672297) dimethyl ether (DMI) and diethyl carbonate. whiterose.ac.ukrsc.org

The development of heterogeneous and recyclable catalytic systems is another key aspect of green chemistry. Copper(I)-exchanged zeolites, such as Cu(I)-USY, have been shown to be effective and recyclable catalysts for the Ullmann-type synthesis of diaryl ethers under ligand-free conditions. acs.org The use of such catalysts simplifies product purification and reduces the amount of metal waste generated. acs.org

Furthermore, the principles of atom economy can be applied by carefully selecting the starting materials. For instance, the use of aryl halides with better leaving groups can lead to more efficient reactions at lower temperatures, thereby reducing energy consumption. The optimization of reaction conditions to maximize yield and minimize byproduct formation also contributes to a greener synthetic process by reducing waste.

Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, providing detailed information about its connectivity and spatial arrangement.

To definitively assign the ¹H and ¹³C NMR spectra of 3-(4-Bromophenoxy)-2,6-dimethylpyridine, a suite of two-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY would be expected to show correlations between the protons on the dimethylpyridine ring and between the protons on the bromophenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom in the pyridine (B92270) and phenyl rings that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the connectivity between different parts of the molecule. For instance, HMBC would be instrumental in confirming the ether linkage by showing a correlation between the protons of one ring and the carbons of the other, through the oxygen atom.

While specific data for the target compound is not available, a study on similarly substituted terpyridines utilized COSY correlations for definitive proton assignment, highlighting the power of this technique in complex heterocyclic systems. chempap.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Hypothetical Data)

| Atom Numbering | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |

| Pyridine Ring | ||||

| 2-CH₃ | ~2.5 | ~20 | H-4 | C-2, C-3 |

| 3-O | - | ~155 | - | - |

| 4-H | ~7.0 | ~120 | 5-H, 2-CH₃ | C-2, C-3, C-5, C-6 |

| 5-H | ~7.5 | ~140 | 4-H | C-3, C-4, C-6 |

| 6-CH₃ | ~2.5 | ~20 | - | C-5, C-6 |

| Phenoxy Ring | ||||

| 1'-C | - | ~150 | - | - |

| 2'-H/6'-H | ~7.0 | ~120 | 3'-H/5'-H | C-1', C-3'/5', C-4' |

| 3'-H/5'-H | ~7.6 | ~133 | 2'-H/6'-H | C-1', C-2'/6', C-4' |

| 4'-Br | - | ~118 | - | - |

Note: This table is illustrative and contains hypothetical data based on general chemical shift ranges for similar structures. Actual experimental values may vary.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C-O-C ether linkage. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals corresponding to different conformations, allowing for the calculation of the energy barrier to rotation. However, the applicability of this technique would depend on the energy barriers involved and the timescale of the conformational exchange.

Mass Spectrometry-Based Characterization and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and deducing the structure.

HRMS provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the ether bond, leading to fragments corresponding to the 2,6-dimethylpyridinol and bromophenol moieties. Analysis of these fragments would further confirm the proposed structure.

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS (Hypothetical Data)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [C₇H₉NO + H]⁺ | C₆H₄BrO | Cleavage of the ether bond, protonated 2,6-dimethylpyridinol |

| [M+H]⁺ | [C₆H₅BrO + H]⁺ | C₇H₈N | Cleavage of the ether bond, protonated 4-bromophenol (B116583) |

| [M+H]⁺ | [C₁₃H₁₁BrNO]⁺ | CH₃ | Loss of a methyl group from the parent ion |

Note: This table is illustrative and contains hypothetical data. The actual fragmentation pattern may be more complex.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the molecule in the crystal lattice and how the molecules pack together, including any intermolecular interactions such as hydrogen bonds or π-stacking.

While a crystal structure for the specific title compound is not available in the searched literature, the crystal structure of a related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, has been reported. ipb.ptnih.gov In this structure, the phenyl rings are twisted with respect to the central pyridine ring, indicating steric hindrance. ipb.ptnih.gov A similar twisted conformation would be expected for this compound due to the steric bulk of the 2,6-dimethylpyridine (B142122) and 4-bromophenoxy groups.

Based on a comprehensive search of available scientific literature and databases, detailed experimental and computational data specifically for the chemical compound This compound is not publicly available. Consequently, it is not possible to provide the in-depth analysis and data tables requested for the specified sections and subsections.

The required information, including precise bond lengths, bond angles, torsion angles, details of crystal packing, specific intermolecular interactions (such as hydrogen bonding, C-H...π interactions, and halogen bonding), vibrational frequencies from FT-IR and FT-Raman spectroscopy, and electronic transition data from UV-Vis and fluorescence spectroscopy, is contingent upon dedicated research studies that have characterized this particular molecule.

Without access to published crystallographic data (e.g., CIF files) or spectroscopic analyses, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing on the "" for this compound cannot be generated at this time.

Computational and Theoretical Studies on 3 4 Bromophenoxy 2,6 Dimethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 3-(4-bromophenoxy)-2,6-dimethylpyridine. These methods offer a detailed view of its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for predicting the most stable three-dimensional arrangement of atoms in the this compound molecule. Through geometry optimization calculations, researchers can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These calculations are fundamental for understanding its structural framework.

Furthermore, DFT is employed to analyze the electronic structure, providing insights into the distribution of electrons within the molecule and the nature of its chemical bonds. This analysis is crucial for predicting the molecule's stability and reactivity.

Calculation of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable visual tool for understanding the charge distribution and predicting the reactive sites of this compound. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge densities.

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage, highlighting these as potential sites for interaction with electrophiles. The bromine atom and the hydrogen atoms would likely exhibit a more positive potential.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. Theoretical calculations can precisely determine these energy levels for this compound, offering valuable predictions about its chemical behavior.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to chemical reactivity, stability, and electronic transitions. |

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible ether linkage in this compound allows for the existence of different spatial arrangements, or conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them.

By systematically rotating the dihedral angles associated with the C-O-C bridge, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy valleys that correspond to stable conformers and the higher-energy peaks that represent transition states. This analysis provides a detailed understanding of the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Simulation of Spectroscopic Properties from Theoretical Models

Theoretical models, particularly those based on DFT, can be used to simulate various spectroscopic properties of this compound. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) and Raman spectrum. These simulated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and gaining a deeper understanding of the molecule's electronic and vibrational properties.

Intermolecular Interaction Analysis using Hirshfeld Surfaces and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify close intermolecular contacts, which appear as red spots on the surface. These contacts represent specific interactions such as hydrogen bonds and other van der Waals forces.

| Interaction Type | Typical Fingerprint Plot Feature |

| H···H | Large, diffuse region. |

| C···H/H···C | Wing-like features. |

| Br···H/H···Br | Sharper, more defined features. |

| O···H/H···O | Sharp spikes at short distances. |

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational and theoretical chemistry provide powerful methodologies for predicting the chemical behavior of molecules like this compound. Through techniques such as Density Functional Theory (DFT), chemists can model molecular structures, electronic properties, and reaction energetics to forecast reactivity and elucidate potential transformation pathways without conducting physical experiments. mdpi.comresearchgate.net These in silico studies are crucial for understanding reaction mechanisms, designing synthetic strategies, and predicting the stability of complex organic compounds.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

A fundamental aspect of predicting reactivity involves identifying the electron-rich and electron-poor regions of a molecule. The Molecular Electrostatic Potential (MEP) map is a key tool for this purpose. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers deeper insights. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). chemrevlett.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and phenoxy rings, while the LUMO would likely be distributed over the aromatic systems, particularly the bromophenyl ring, which can accept electrons in certain reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Global Reactivity Descriptors

Interactive Table: Predicted Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -6.25 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.15 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov |

| Ionization Potential | IP | -EHOMO | 6.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | -ELUMO | 1.15 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | (IP + EA) / 2 | 3.70 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | 2.55 | Measures the resistance to change in electron distribution or charge transfer. chemrevlett.com |

| Chemical Softness | S | 1 / (2η) | 0.196 | The reciprocal of hardness; indicates a higher propensity for reaction. |

| Electrophilicity Index | ω | χ² / (2η) | 2.68 | A measure of the molecule's ability to act as an electrophile. |

Modeling Reaction Pathways

A significant application of computational modeling is the prediction of reaction pathways, particularly for complex catalytic processes. The diaryl ether linkage (C-O bond) in this compound is a key reactive site, and its cleavage is a common transformation. researchgate.netrsc.orgacs.org Computational studies on similar diaryl ethers have shown that transition metal-catalyzed cross-coupling reactions are a viable pathway for functionalizing the molecule at this position. osti.govresearchgate.net

DFT calculations can model the entire catalytic cycle of such a reaction, for example, a palladium-catalyzed C-O bond cleavage. This involves calculating the activation energies for each elementary step:

Oxidative Addition: The palladium catalyst inserts into the C-Br or C-O bond. Calculations can predict which bond is more susceptible to this initial step.

Transmetalation: If a coupling partner is present (e.g., an organoboron compound in a Suzuki coupling), this step involves the transfer of an organic group to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the catalyst is regenerated.

Chemical Reactivity, Derivatization, and Functionalization of 3 4 Bromophenoxy 2,6 Dimethylpyridine

Reactivity of the Bromine Atom

The bromine atom attached to the phenoxy ring is a key site for functionalization, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com For 3-(4-bromophenoxy)-2,6-dimethylpyridine, a Suzuki-Miyaura reaction would replace the bromine atom with a variety of aryl, heteroaryl, or vinyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Studies on similar substituted bromopyridines have demonstrated the utility of this reaction in creating diverse molecular structures. beilstein-journals.orgnih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govnih.govorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes. The catalytic cycle involves the formation of a copper acetylide, which then reacts with the palladium-aryl complex formed after oxidative addition of the aryl bromide. wikipedia.org This methodology has been widely applied in the synthesis of pharmaceuticals and organic materials. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a wide range of amines. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. nih.govwikipedia.org The mechanism proceeds through oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the aryl amine product. wikipedia.org This reaction has broad applicability in the synthesis of pharmaceuticals due to its tolerance of various functional groups. wikipedia.orgrsc.org

| Reaction | Coupling Partner | Bond Formed | Typical Catalysts and Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), base (e.g., amine) |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) |

While less common than cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur on the bromophenyl ring under specific conditions. libretexts.orglibretexts.org For SNAr to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orglibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the bromide ion. libretexts.orglibretexts.org In the case of this compound, the phenoxy group itself is not strongly electron-withdrawing, so harsh reaction conditions or the introduction of additional activating groups on the phenyl ring would likely be necessary for this transformation. libretexts.org

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound offers additional sites for chemical modification, namely the methyl groups and the nitrogen atom.

The two methyl groups at the 2- and 6-positions of the pyridine ring are susceptible to a variety of chemical transformations.

Oxidation: The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or hydroxymethyl groups. acs.orgbme.hu The oxidation of 2,6-lutidine (2,6-dimethylpyridine) can yield 2,6-diformylpyridine or pyridine-2,6-dicarboxylic acid, depending on the oxidizing agent and reaction conditions. acs.orgwikipedia.orgrsc.org These transformations provide valuable intermediates for further synthetic elaborations.

Halogenation: The methyl groups can also undergo halogenation, typically under free-radical conditions. This allows for the introduction of halogen atoms, which can then serve as handles for subsequent nucleophilic substitution or cross-coupling reactions. nih.govmountainscholar.org

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate, air | Carboxylic acid, Aldehyde |

| Halogenation | N-Halosuccinimide, radical initiator | Halomethyl |

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for derivatization through N-oxidation and quaternization.

N-oxidation: Treatment with an oxidizing agent, such as a peroxy acid, can convert the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. This process introduces a positive charge on the nitrogen atom, which significantly modifies the reactivity and physical properties of the molecule. The steric hindrance from the two methyl groups in the 2- and 6-positions can influence the rate and feasibility of quaternization. wikipedia.org

Synthesis of Novel Analogues and Derivatives for Structure-Reactivity Studies

The chemical reactivity of this compound at its various functional sites makes it a valuable starting material for the synthesis of novel analogues and derivatives. nih.govnih.gov By systematically modifying the aryl group attached via the bromine atom, functionalizing the methyl groups, or derivatizing the pyridine nitrogen, a library of compounds can be generated. These new molecules are instrumental in structure-reactivity relationship (SRR) studies, where the impact of specific structural changes on the molecule's chemical or biological properties is investigated. nih.gov Such studies are crucial in fields like drug discovery and materials science to optimize the performance of lead compounds. nih.govnih.govarabjchem.org

Exploration of Chemo- and Regioselectivity in New Reactions

The synthetic utility of this compound is largely defined by its potential for selective functionalization. The molecule presents several distinct reactive sites, making the exploration of chemo- and regioselectivity paramount for its application in the synthesis of more complex derivatives. The primary sites for derivatization include the aryl C-Br bond on the phenoxy ring, the C-H bonds of the pyridine and phenyl rings, and the ether linkage.

Chemoselectivity: Targeting the C-Br Bond

The carbon-bromine bond on the phenoxy group is the most activated and synthetically versatile site for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, exhibit high chemoselectivity for this C(sp²)-Br bond over other potential reactive sites like C-H bonds or the C-O ether bond. wikipedia.orgwikipedia.orglibretexts.org This selectivity stems from the well-established catalytic cycle of these reactions, which initiates with the oxidative addition of the Pd(0) catalyst into the C-Br bond. libretexts.org This step is significantly more favorable than the activation of the stronger C-H or C-O bonds under typical cross-coupling conditions.

For instance, in a Suzuki-Miyaura coupling, this compound would selectively react with an organoboron reagent at the bromine-substituted carbon, leaving the rest of the molecule intact. beilstein-journals.orgnih.gov Similarly, the Sonogashira coupling allows for the introduction of an alkyne group exclusively at this position. wikipedia.orgscirp.orgnih.gov The Mizoroki-Heck reaction enables the vinylation of the aryl bromide, again with high chemoselectivity. wikipedia.orgorganic-chemistry.org

The following table illustrates the expected chemoselective outcomes of various palladium-catalyzed cross-coupling reactions on this compound.

Table 1: Predicted Products from Chemoselective Cross-Coupling Reactions

Regioselectivity: Challenges and Opportunities

While functionalization at the C-Br bond is inherently regioselective due to the presence of a single such bond, achieving regiocontrol in reactions involving other parts of the molecule, such as C-H activation, presents a greater challenge.

The pyridine ring contains three C-H bonds (at positions 4, 5 of the pyridine ring and multiple on the phenyl ring) that could potentially be functionalized. The directing effects of the substituents—the two methyl groups and the phenoxy group—play a crucial role in determining the regioselectivity of such transformations.

Pyridine Ring C-H Activation : Direct C-H functionalization of pyridine rings is an area of active research. eurekaselect.com The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, often directing functionalization to the C2 and C6 positions (ortho-positions). rsc.orgrsc.org In the case of this compound, these positions are already substituted with methyl groups. Therefore, C-H activation would likely be directed to the less sterically hindered C4 or C5 positions. The electronic properties of the phenoxy substituent would influence the relative reactivity of these sites. Studies on related substituted pyridines have shown that achieving high regioselectivity in C-H functionalization can be difficult and often requires specific directing groups or carefully optimized catalytic systems. beilstein-journals.orgnih.gov

Phenoxy Ring C-H Activation : The phenoxy ring also has C-H bonds that could be targeted. The bromine atom and the ether linkage would act as directing groups. Ortho-lithiation followed by reaction with an electrophile, for example, would likely occur at the positions ortho to the ether oxygen, guided by its coordinating ability, provided the C-Br bond remains inert under the reaction conditions.

In a study on 3,4,5-tribromo-2,6-dimethylpyridine, Suzuki-Miyaura reactions showed a specific order of substitution, indicating that the electronic and steric environment of each bromine atom dictates its relative reactivity. beilstein-journals.org A similar rationale can be applied to predict the outcomes of potential poly-functionalization of this compound, where the initial coupling product could undergo a second, distinct C-H functionalization reaction under different conditions, opening a pathway to highly complex and decorated pyridine derivatives.

Table of Mentioned Compounds

Applications of 3 4 Bromophenoxy 2,6 Dimethylpyridine in Chemical Research and Materials Science

A Versatile Building Block in Organic Synthesis

The strategic placement of functional groups in 3-(4-Bromophenoxy)-2,6-dimethylpyridine makes it an invaluable building block for synthetic chemists. The presence of the bromine atom on the phenoxy ring offers a reactive site for various cross-coupling reactions, while the pyridine (B92270) ring itself can be subject to a range of chemical transformations.

Precursor for Complex Molecules and Natural Product Analogues

The structural framework of this compound serves as a robust starting point for the synthesis of more complex molecular structures, including analogues of natural products. The ether linkage provides a degree of conformational flexibility, while the substituted pyridine and phenyl rings offer sites for further functionalization. Synthetic strategies can exploit the inherent reactivity of the C-Br bond, often through palladium-catalyzed cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the core structure into larger, more intricate molecules with potential biological or material science applications.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening. The this compound scaffold is well-suited for DOS approaches. Its multiple functionalization points—the pyridine ring, the methyl groups, and the brominated phenyl ring—allow for the systematic introduction of a wide variety of substituents. By employing a range of synthetic transformations, a single starting scaffold can be rapidly diversified to generate a multitude of distinct molecular architectures. This approach is particularly valuable in the search for new therapeutic agents and functional materials.

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property allows the compound to function as a ligand in the formation of metal complexes with potential catalytic applications.

Exploration in Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling Catalysis)

Metal complexes derived from this compound are promising candidates for applications in catalysis. In homogeneous catalysis, these complexes can be dissolved in the reaction medium to efficiently catalyze a variety of organic transformations, such as cross-coupling reactions. The ligand can influence the catalytic activity and selectivity of the metal center. Furthermore, these complexes can be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The bromo-substituent on the ligand could also potentially be used to anchor the complex to a surface.

Investigation in Supramolecular Chemistry and Host-Guest Systems

Self-Assembly Studies and Non-Covalent Interactions

No specific studies detailing the self-assembly behavior or the specific non-covalent interactions of this compound have been reported in the surveyed literature. Research on related pyridine derivatives often explores their capacity to form supramolecular structures through hydrogen bonding, π-π stacking, and halogen bonding. The presence of a bromine atom in this compound suggests the potential for halogen bonding interactions, a significant force in crystal engineering and self-assembly. However, empirical or theoretical studies to confirm and characterize such interactions for this specific compound are not available.

Potential Integration into Advanced Materials (e.g., Polymers, Metal-Organic Frameworks, Electroluminescent Materials)

There is no available research documenting the integration of this compound into polymers, metal-organic frameworks (MOFs), or electroluminescent materials.

The incorporation of functional molecules into polymers can impart specific properties to the resulting material. However, no studies on the polymerization of or with this compound have been found.

In the field of Metal-Organic Frameworks , pyridine-containing ligands are commonly used to coordinate with metal ions to form porous crystalline structures. While the pyridine motif in this compound makes it a theoretical candidate as a ligand, there are no published reports of its use in the synthesis of MOFs.

Similarly, in the context of electroluminescent materials , such as those used in Organic Light-Emitting Diodes (OLEDs), various organic molecules are designed to have specific photophysical properties. While related pyridine and bromophenyl-containing compounds have been investigated for such applications, there is no evidence in the literature of this compound being synthesized or studied for its electroluminescent properties.

Exploration of 3 4 Bromophenoxy 2,6 Dimethylpyridine As a Scaffold for Chemical Biology Probes and New Chemical Entities Nces in Research

Rational Design and Synthesis of Chemical Probes Based on the Compound Scaffold

The development of chemical probes from the 3-(4-Bromophenoxy)-2,6-dimethylpyridine scaffold would necessitate a rational design strategy. This would involve the strategic introduction of functional groups to allow for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive moieties for target identification. The synthesis would likely start from commercially available 3-hydroxy-2,6-dimethylpyridine and 1-bromo-4-fluorobenzene (B142099) via a nucleophilic aromatic substitution (SNAAr) reaction.

Subsequent modifications would focus on the bromine atom on the phenoxy ring or one of the methyl groups on the pyridine (B92270) ring. For instance, the bromine could be converted to other functional groups via metal-catalyzed cross-coupling reactions, providing a versatile handle for derivatization.

Table 1: Hypothetical Synthetic Strategy for Probe Development

| Step | Reaction Type | Reactants | Product | Purpose |

| 1 | Nucleophilic Aromatic Substitution | 3-hydroxy-2,6-dimethylpyridine, 1-bromo-4-fluorobenzene | This compound | Scaffold Synthesis |

| 2a | Suzuki Coupling | This compound, Linker-B(OH)2 | Linker-functionalized scaffold | Introduction of a linker for tag attachment |

| 2b | Sonogashira Coupling | This compound, Alkyne-Linker | Alkyne-functionalized scaffold | Preparation for click chemistry |

| 3 | Amide Coupling / Click Chemistry | Functionalized scaffold, Reporter Tag | Final Chemical Probe | Attachment of a reporter for detection |

Investigation of Molecular Interactions with Biomolecules in Research Contexts (e.g., in vitro binding studies)

To understand the potential of this compound as a scaffold, in vitro binding studies would be crucial. These experiments would determine the affinity and selectivity of the compound and its derivatives for specific biological targets. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be employed to quantify binding constants (e.g., Kd, Ki).

Without experimental data, it is not possible to identify the specific biomolecular targets for this scaffold. However, the phenoxypyridine motif is known to interact with a variety of protein classes, including kinases and G-protein coupled receptors.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Ligand Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a chemical scaffold for potency and selectivity. For the this compound core, a systematic exploration of substitutions at various positions would be necessary.

Table 2: Proposed SAR Exploration of the this compound Scaffold

| Position of Modification | R-Group Variation | Desired Outcome |

| Phenoxy ring (para-position) | -H, -F, -Cl, -CH3, -OCH3 | Modulate binding affinity and selectivity |

| Pyridine ring (positions 4, 5) | Small alkyl or polar groups | Improve solubility and cell permeability |

| Methyl groups (positions 2, 6) | -CH2OH, -COOH | Introduce points for further functionalization |

These studies would generate a dataset that correlates structural modifications with biological activity, providing key insights for the design of more effective molecules.

Chemoinformatic and Ligand-Based Computational Design Approaches for Novel Entities

In the absence of a known protein target structure, chemoinformatic and ligand-based computational methods would be instrumental in designing novel entities based on the this compound scaffold. Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling could be used to build predictive models from the SAR data.

These computational models would help in prioritizing the synthesis of new derivatives with a higher probability of desired biological activity, thereby accelerating the discovery process. Virtual screening of compound libraries against a pharmacophore model derived from the scaffold could also identify novel compounds with similar biological profiles.

Advanced Analytical Methodologies for the Detection and Quantification of 3 4 Bromophenoxy 2,6 Dimethylpyridine in Research Samples

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC, SFC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the analysis of 3-(4-Bromophenoxy)-2,6-dimethylpyridine.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic molecules. For a compound like this compound, a reversed-phase HPLC method would likely be the primary choice for purity assessment and quantitative analysis. A C18 or C8 stationary phase would provide a nonpolar environment suitable for retaining the molecule, while a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used to elute the compound. The inclusion of a buffer and adjustment of the mobile phase pH can be crucial for achieving optimal separation and peak shape. nih.gov Detection is typically achieved using a UV-Vis detector, as the aromatic rings in the molecule are expected to exhibit strong absorbance in the UV region. A validated HPLC method would be characterized by its linearity, accuracy, precision, and robustness, ensuring reliable and reproducible results. iosrjournals.org

To illustrate a potential HPLC method for the purity assessment of this compound, the following hypothetical parameters are presented:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given the likely volatility of this compound, GC analysis could be an effective method for purity determination. A capillary column with a nonpolar stationary phase, such as a dimethylpolysiloxane, would be appropriate. The sample would be injected into a heated inlet, where it is vaporized and then carried through the column by an inert carrier gas, typically helium or nitrogen. A flame ionization detector (FID) would provide excellent sensitivity for this organic compound.

A hypothetical GC method for the analysis of this compound is outlined below:

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Supercritical Fluid Chromatography (SFC) represents a hybrid of GC and LC, utilizing a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption. For this compound, SFC could provide rapid purity assessments, particularly for chiral separations if relevant.

Electrochemical Methods for Redox Characterization

Electrochemical methods offer a unique insight into the redox properties of a molecule, which can be crucial for understanding its chemical reactivity and potential applications in areas such as materials science or catalysis. Techniques like cyclic voltammetry (CV) could be employed to study the oxidation and reduction potentials of this compound.

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential at a working electrode. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal information about the electrochemical stability of the compound and the reversibility of its redox processes. The presence of the electron-donating dimethylpyridine moiety and the electron-withdrawing bromophenoxy group would influence the electron density of the molecule and thus its electrochemical behavior.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification in Degradation Studies

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are invaluable for the analysis of complex mixtures and the identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful tool for analyzing the purity of this compound and for identifying any volatile impurities or degradation products. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each eluting peak, allowing for their identification by comparing the obtained mass spectra with spectral libraries or through interpretation of the fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique that would be highly effective for the analysis of this compound in complex matrices, such as in degradation studies. The liquid chromatograph separates the parent compound from its degradation products. The first mass spectrometer (MS1) can be set to select the molecular ion of the parent compound or a suspected degradation product. This selected ion is then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for the confident identification and quantification of the target analyte even at very low concentrations.

In a hypothetical degradation study of this compound, LC-MS/MS could be used to identify potential degradation products formed under various stress conditions (e.g., acid, base, oxidative, photolytic). The high-resolution mass spectrometry capabilities would allow for the determination of the elemental composition of the degradation products, aiding in their structural elucidation.

The following table illustrates potential degradation products of this compound that could be identified using hyphenated techniques:

| Potential Degradation Product | Proposed Structure | Analytical Technique |

| 2,6-Dimethyl-3-hydroxypyridine | C₇H₉NO | LC-MS/MS |

| 4-Bromophenol (B116583) | C₆H₅BrO | GC-MS, LC-MS/MS |

| This compound N-oxide | C₁₃H₁₂BrNO₂ | LC-MS/MS |

By employing these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical properties of this compound, ensuring its quality and providing critical data for its potential applications.

Future Directions and Emerging Research Avenues for 3 4 Bromophenoxy 2,6 Dimethylpyridine

Unexplored Reaction Pathways and Synthetic Challenges

The synthesis of diaryl ethers has traditionally been dominated by methods like the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig couplings. beilstein-journals.orgacs.org While effective, these methods often require harsh reaction conditions, expensive catalysts, and sensitive ligands. beilstein-journals.orgresearchgate.net Future research for synthesizing 3-(4-Bromophenoxy)-2,6-dimethylpyridine and its derivatives could focus on overcoming these limitations and exploring novel synthetic strategies.

A significant challenge lies in the coupling of electron-rich aryl halides, a category that includes the bromophenyl moiety of the target compound. beilstein-journals.orgresearchgate.net Developing new catalyst systems, perhaps utilizing more abundant and less expensive metals like copper or nickel, that are effective for these substrates under milder conditions is a key research avenue. researchgate.netacs.org Recent advancements in the use of nano-sized metal catalysts, which offer high surface-to-volume ratios, could lead to rapid and efficient C-O bond formation under ligand-free conditions. nih.govrsc.org Furthermore, catalyst-free methods, such as microwave-assisted direct coupling of phenols with electron-deficient aryl halides, present an eco-friendly and cost-effective alternative worth exploring for analogous transformations. researchgate.net

Another emerging area is atroposelective synthesis to create axially chiral diaryl ethers, which have unique applications in catalysis and bioactive molecules. rsc.orgacs.org Due to the rotational flexibility around the C-O-C bond, achieving enantioselectivity is a considerable challenge. acs.orgresearchgate.net Future work could involve designing chiral ligands or organocatalysts that can induce and control the axial chirality during the formation of the diaryl ether linkage in derivatives of this compound.

| Research Direction | Potential Methodology | Key Challenges |

| Mild Condition Synthesis | Nickel or Copper Nanocatalysis nih.govrsc.org | Catalyst stability and recovery; Substrate scope with electron-rich halides. beilstein-journals.org |

| Catalyst-Free Synthesis | Microwave-Assisted SNAr researchgate.net | Requirement for activated (electron-deficient) aryl halides. |

| Atroposelective Synthesis | Asymmetric Organocatalysis researchgate.net | Controlling rotational isomerism; Achieving high enantioselectivity. acs.org |

| Decarbonylative Coupling | Palladium or Nickel Catalysis acs.org | Ligand design; Substrate compatibility with aromatic esters. |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. mdpi.com The structural components of this compound—a substituted pyridine (B92270) and a bromophenoxy group—make it a candidate for incorporation into novel MCRs.

Future research could explore using this compound or its precursors as building blocks in MCRs to generate libraries of complex molecules. For instance, the pyridine nitrogen offers a site for activation or participation in reactions like the Povarov or Hantzsch reactions under specific conditions. The bromo-substituent provides a reactive handle for subsequent palladium- or copper-catalyzed cross-coupling reactions, which could be integrated into a one-pot cascade sequence.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations initiated by a single event, are powerful tools for constructing complex polycyclic systems. mdpi.com A potential research direction would be to design derivatives of this compound that can undergo an initial reaction (e.g., at the bromine or pyridine ring) to trigger a cascade process, leading to novel heterocyclic scaffolds. For example, an initial aryne formation from a derivative could be followed by a series of intramolecular cyclizations. nih.gov

Development of Advanced Theoretical and Computational Models

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Future theoretical studies can provide valuable insights that guide synthetic efforts and materials design.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule. Understanding the preferred spatial arrangement of the two aromatic rings, governed by the torsional angles around the C-O-C ether linkage, is crucial for predicting its interaction with biological targets or its packing in solid-state materials. rsc.org Computational studies can also elucidate the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for applications in electronics. nih.gov

Furthermore, computational modeling can be used to explore reaction mechanisms. For instance, modeling the transition states of potential Ullmann or SNAr reactions can help in optimizing reaction conditions and in the rational design of more efficient catalysts. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze non-covalent interactions that might stabilize certain conformations or transition states. rsc.org

| Computational Approach | Research Focus | Potential Impact |

| Density Functional Theory (DFT) | Conformational analysis, electronic structure (HOMO/LUMO), reaction energetics. rsc.orgresearchgate.net | Guiding synthesis, predicting reactivity, designing materials with specific electronic properties. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intramolecular and intermolecular interactions (e.g., C-H···O bonds). rsc.org | Understanding factors that control molecular shape and crystal packing. |

| Molecular Dynamics (MD) Simulations | Simulating behavior in different solvent environments or within biological systems. | Predicting solubility, membrane permeability, and binding modes. |

Interdisciplinary Research Opportunities with Physics, Materials Science, and Chemical Biology

The unique combination of a brominated aromatic ring and a substituted pyridine ring in this compound opens up numerous opportunities for interdisciplinary research.

Physics and Materials Science: The field of organic electronics presents a significant opportunity. Pyridine-containing compounds are known to function as electron-accepting units, and diaryl ether structures are common in hole-transporting materials. acs.org The introduction of a bromine atom can further tune the electronic properties and carrier mobility of the material. nih.gov Consequently, derivatives of this compound could be synthesized and investigated as components in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The interplay between its molecular structure, solid-state packing, and photophysical properties would be a rich area of study at the chemistry-physics interface.

Chemical Biology: Diaryl ethers are a cornerstone of many biologically active compounds, exhibiting anticancer, antibacterial, and antiviral properties. nih.govacs.orgcalstate.edu The bromopyrrole and bromopyridine motifs are also found in marine alkaloids with interesting biological activities. mdpi.comnih.gov This suggests that this compound could serve as a scaffold for developing new therapeutic agents. Future work would involve synthesizing analogues and screening them against various biological targets. The bromine atom provides a site for further functionalization or can act as a halogen bond donor, potentially enhancing binding affinity to target proteins. Moreover, brominated heterocyclic compounds are being explored as fluorescent probes for bioimaging, suggesting a potential application in developing sensors for specific ions or biomolecules in living cells. nih.govresearchgate.net

| Interdisciplinary Field | Potential Application | Research Focus |

| Materials Science/Physics | Organic Light-Emitting Diodes (OLEDs) nih.gov | Synthesis of derivatives as hole-transporting or emissive materials; study of photophysical properties. |

| Chemical Biology | Privileged scaffold for drug discovery nih.govacs.org | Synthesis of analogues and screening for anticancer, antibacterial, or antiviral activity. mdpi.com |

| Chemical Biology | Development of biological probes | Functionalization to create fluorescent sensors for bioimaging applications. nih.govresearchgate.net |

Q & A

Q. What are the established synthetic routes for 3-(4-Bromophenoxy)-2,6-dimethylpyridine?

A common method involves the coupling of 3-bromo-2,6-dimethylpyridine with 4-bromophenol derivatives via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, Grignard reagent-mediated synthesis under anhydrous tetrahydrofuran (THF) with magnesium and iodine has been employed for analogous bromophenylpyridine derivatives . Key steps include maintaining a nitrogen atmosphere and controlling reaction temperatures to optimize yield.

Q. How is this compound characterized analytically?

Standard characterization includes:

- NMR Spectroscopy : and NMR to confirm substitution patterns and bromophenoxy integration.

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between bromophenyl and pyridine rings) .

- Mass Spectrometry : Validates molecular weight (e.g., exact mass ~400.31 g/mol for related derivatives) .

- Elemental Analysis : Ensures purity and stoichiometry.

Advanced Research Questions

Q. How does the bromophenoxy substituent influence the compound’s reactivity in catalytic or material science applications?

The electron-withdrawing bromine atom and steric bulk of the phenoxy group modulate electronic properties, making the compound a candidate for ligand design in metal complexes. For example, 2,6-dimethylpyridine derivatives are used as probes for Brønsted acid sites in porous materials due to steric hindrance effects . Computational studies (DFT) are recommended to quantify substituent effects on frontier molecular orbitals.

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies in mutagenicity vs. antigenotoxicity (e.g., in 2,6-dimethylpyridine N-oxide derivatives) require:

- Dose-Response Studies : Test across concentrations to identify thresholds for antigenotoxic effects.

- Mechanistic Assays : Use Ames test variants with metabolic activation (e.g., S9 liver homogenate) to assess mutagenic potential under physiological conditions .

- Comparative SAR : Systematically vary substituents (e.g., bromophenoxy vs. methoxyphenyl) to isolate structural determinants of activity.

Q. How can crystallographic data inform the design of derivatives with enhanced properties?

Crystal structures reveal non-covalent interactions (e.g., C–H···π, halogen bonding) critical for packing efficiency and stability. For example, dihedral angles >100° between aryl and pyridine rings in 4-(4-bromophenyl)-2,6-diphenylpyridine suggest reduced conjugation, which may enhance solubility or reactivity .

Methodological Guidance

Q. What in silico approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Screen against DNA repair enzymes (e.g., PARP-1) using bromophenoxy as a pharmacophore.

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales.

- ADMET Prediction : Use tools like SwissADME to evaluate bioavailability and toxicity risks.

Q. How to optimize synthetic yields while minimizing hazardous byproducts?

- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer Grignard reactions.

- Catalyst Screening : Test Pd(0)/PPh systems for Suzuki-Miyaura coupling efficiency .

- Process Analytics : Monitor reaction progress via inline FTIR to detect intermediates and adjust conditions in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.